N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S/c22-15(13-9-25-16(21-13)12-8-18-5-6-19-12)20-11-7-10-3-1-2-4-14(10)24-17(11)23/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFQIVVAXTOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the coumarin core. The coumarin derivative is then reacted with appropriate reagents to introduce the pyrazinyl and thiazole groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its biological activity can be explored for therapeutic applications, such as antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness arises from its combination of coumarin, pyrazine, and thiazole-carboxamide. Below is a comparative analysis with key analogues from the evidence:
Key Observations :
- Coumarin-Thiazole Derivatives (e.g., compounds from ): These exhibit moderate to high antimicrobial activity, particularly against fungi, with MIC values ranging from 8–32 µg/mL. The coumarin moiety enhances membrane permeability, while the thiazole-carboxamide stabilizes interactions with microbial enzymes .
- Pyrazine-Thiazole Hybrids (e.g., ): The absence of coumarin in such compounds reduces antifungal potency but may improve solubility due to pyrazine’s polar nature.
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving coupling of 3-bromoacetylcoumarin with pyrazine-thiazole intermediates. However, yields for similar compounds vary widely (3–96%), suggesting optimization is critical .
Biological Activity
N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic compound that integrates structural features from coumarin, pyrazine, and thiazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 350.35 g/mol. Its structure includes a coumarin core, which is known for various biological activities, particularly in medicinal chemistry.
The biological activity of N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator of receptor activity, leading to alterations in cellular signaling pathways. The exact mechanisms remain under investigation but are crucial for understanding its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi. Preliminary studies suggest that N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide may demonstrate comparable activity, warranting further exploration in this area.
Anticancer Potential
The anticancer properties of thiazole-containing compounds have been documented extensively. Studies have shown that modifications in the structure can enhance cytotoxicity against cancer cell lines. For example, compounds similar to N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide have demonstrated the ability to induce apoptosis in various cancer cells through specific signaling pathways.
Enzyme Inhibition
N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide may also inhibit key enzymes involved in disease processes. For example, xanthine oxidase inhibitors are critical in managing gout and related conditions. The compound's interaction with such enzymes could position it as a candidate for further drug development.
Case Studies and Research Findings
- Antimicrobial Studies : A series of thiazole derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the thiazole ring significantly influenced antimicrobial potency (IC50 values ranging from 5 to 20 μM) .
- Cytotoxicity Assays : In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) showed that compounds with similar structures to N-(2-oxo-2H-chromen-3-y)-2-(pyrazin-2-y)thiazole exhibited IC50 values as low as 10 μM, indicating potent cytotoxic effects .
- Mechanistic Insights : Research has demonstrated that thiazole derivatives can modulate the activity of protein kinases involved in cancer progression. For instance, a study reported that certain derivatives inhibited the phosphorylation of key substrates by targeting specific kinases, leading to reduced cell proliferation .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-(2-oxo-2H-chromen-3-y)-2-(pyrazin-2-y)thiazole | Structure | Antimicrobial, Anticancer | TBD |
| Thiazole Derivative A | Structure | Antimicrobial | 15 |
| Thiazole Derivative B | Structure | Anticancer | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
